molecular formula C16H33NO B7726161 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol

2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol

Cat. No.: B7726161
M. Wt: 255.44 g/mol
InChI Key: VNOJGOAHSZXTDW-UHFFFAOYSA-N
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Description

2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol is an organic compound that features a piperidine ring substituted with a butyl-pentyl chain and an ethanol group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol typically involves the reaction of piperidine with a butyl-pentyl halide under basic conditions to form the substituted piperidine. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution and ring-opening reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a wide range of biological activities.

    N-Butylpiperidine: Similar structure but lacks the ethanol group.

    2-(1-Pentyl)-piperidine: Similar structure but lacks the butyl group.

Uniqueness

2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol is unique due to the presence of both a butyl-pentyl chain and an ethanol group, which may confer distinct chemical and biological properties compared to its simpler analogs .

Properties

IUPAC Name

2-(4-nonan-5-ylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-5-7-15(8-6-4-2)16-9-11-17(12-10-16)13-14-18/h15-16,18H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJGOAHSZXTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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